Cas no 439112-08-0 (4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide)

4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide is a specialized pyrrole carboxamide derivative featuring a trifluoromethylbenzyl substituent. Its structural design incorporates a 2-ethylbutanoyl group at the 4-position of the pyrrole ring, enhancing lipophilicity and potential binding affinity. The trifluoromethyl moiety contributes to improved metabolic stability and bioavailability, making it a candidate for pharmaceutical research, particularly in targeting specific enzyme or receptor interactions. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its synthetic versatility and potential bioactivity render it valuable for medicinal chemistry applications, particularly in the development of novel therapeutic agents.
4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide structure
439112-08-0 structure
Product name:4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide
CAS No:439112-08-0
MF:
MW:
CID:4651645

4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide

4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
8R-0344-10MG
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
439112-08-0 >90%
10mg
£63.00 2023-09-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00926411-1g
4-(2-Ethylbutanoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
439112-08-0 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
8R-0344-10G
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
439112-08-0 >90%
10g
£5775.00 2023-09-08
Key Organics Ltd
8R-0344-5G
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
439112-08-0 >90%
5g
£3080.00 2023-09-08
A2B Chem LLC
AI84971-500mg
4-(2-ethylbutanoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
439112-08-0 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI84971-1mg
4-(2-ethylbutanoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
439112-08-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI84971-5mg
4-(2-ethylbutanoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
439112-08-0 >90%
5mg
$214.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616262-1mg
4-(2-Ethylbutanoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrrole-2-carboxamide
439112-08-0 98%
1mg
¥464.00 2024-05-13
Key Organics Ltd
8R-0344-0.5G
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
439112-08-0 >90%
0.5g
£385.00 2023-09-08
TRC
E162670-25mg
4-(2-Ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
439112-08-0
25mg
$ 230.00 2022-06-05

Additional information on 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide

Chemical Profile of 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide (CAS No. 439112-08-0)

The compound 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide, identified by its CAS number 439112-08-0, represents a sophisticated molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of multiple functional groups, including an amide linkage, a pyrrole ring, and a trifluoromethyl substituent, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

One of the most striking features of this molecule is the trifluoromethyl group attached to the benzyl ring. The trifluoromethyl moiety is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. These attributes make it a highly sought-after group in medicinal chemistry, particularly in the design of small-molecule inhibitors and agonists. In recent years, compounds incorporating trifluoromethyl groups have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders.

The pyrrole core of the molecule further adds to its complexity and functionality. Pyrroles are nitrogen-containing heterocycles that are integral to numerous biologically active natural products and synthetic drugs. They exhibit a wide range of biological activities, such as antiviral, antibacterial, antifungal, and anti-inflammatory properties. The incorporation of a pyrrole ring into a pharmacophore can significantly influence the molecule's interactions with biological targets, often leading to enhanced efficacy and selectivity.

The amide functionality in 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide plays a crucial role in determining its solubility, bioavailability, and metabolic fate. Amides are common motifs in drug molecules due to their ability to form hydrogen bonds with biological targets, thereby improving binding affinity. Additionally, amides can undergo various chemical transformations, such as hydrolysis or coupling reactions, which can be exploited in synthetic chemistry for the development of more complex derivatives.

Recent research has highlighted the importance of 2-Ethylbutanoyl side chains in enhancing the bioactivity of heterocyclic compounds. The 2-ethylbutanoyl group introduces steric bulk and lipophilicity to the molecule, which can influence its pharmacokinetic properties. Studies have shown that such side chains can improve membrane permeability and binding affinity to certain protein targets, making them valuable for designing orally active drugs.

The combination of these structural elements—trifluoromethyl, pyrrole, amide, and 2-Ethylbutanoyl—makes 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide a promising candidate for further investigation in medicinal chemistry. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

In addition to its pharmaceutical applications, this compound has shown promise in material science applications due to its unique electronic properties. The presence of conjugated systems and electron-withdrawing groups like the trifluoromethyl moiety can influence the molecule's electronic characteristics, making it suitable for use in organic electronics and optoelectronic devices.

The synthesis of 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide involves multi-step organic reactions that showcase the expertise required in modern synthetic chemistry. Key steps include condensation reactions between appropriately substituted pyrroles and acyl chlorides or anhydrides, followed by nucleophilic substitution or coupling reactions to introduce the desired functional groups. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields.

From a computational chemistry perspective, modeling studies have been conducted to understand the interactions between this compound and potential biological targets. Molecular docking simulations have revealed that it can bind effectively to various enzymes and receptors involved in disease pathways. These insights have guided the design of more potent derivatives by identifying key interaction points and optimizing binding affinities.

The growing interest in 4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide has led to several patents being filed by pharmaceutical companies exploring its therapeutic potential. Early-stage clinical trials are underway to evaluate its safety and efficacy in treating conditions such as chronic inflammation and neurodegenerative disorders. The results from these trials are expected to provide valuable data on its pharmacological profile and pave the way for further development.

In conclusion,4-(2-Ethylbutanoyl)-N-3-(trifluoromethyl)benzyl-1H-pyrrole-2-carboxamide (CAS No. 439112-08-0) is a multifaceted compound with significant promise across multiple domains of chemistry and biology. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule, it is likely that we will see further innovation driven by its versatile chemical properties.

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